2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole
Description
2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring at positions 2 and 6, and a chlorine atom on the phenyl ring at position 4. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,6-difluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NS/c16-10-6-4-9(5-7-10)13-8-20-15(19-13)14-11(17)2-1-3-12(14)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSURYRVPJGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide, to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine derivatives.
Substitution: Formation of substituted thiazole derivatives with new functional groups.
Scientific Research Applications
2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)-4-phenylthiazole: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
2-Phenyl-4-(4-chlorophenyl)thiazole: Lacks the fluorine substituents, which can influence its physical properties and interactions with molecular targets.
2-(2,6-Dichlorophenyl)-4-(4-chlorophenyl)thiazole: Contains chlorine atoms instead of fluorine, which can alter its electronic properties and reactivity.
Uniqueness
2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole is unique due to the specific arrangement of fluorine and chlorine atoms, which imparts distinct electronic and steric effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
